Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . It is a solid substance that is typically stored at 4°C . This compound is of interest due to its unique structure, which includes an azetidine ring and a chloropyridine moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 6-chloropyridine under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The azetidine ring and chloropyridine moiety allow the compound to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate: This compound has a pyrimidine ring instead of a pyridine ring, which can lead to different reactivity and applications.
Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate:
Biological Activity
Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate, with the CAS number 870689-19-3, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, with a molecular weight of 268.74 g/mol. The compound features a tert-butyl group and a chloropyridine moiety, which are significant for its biological activity.
Structural Formula
Chemical Structure
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of azetidine compounds can possess antimicrobial properties, potentially inhibiting bacterial growth.
- Anticancer Properties : Some azetidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several azetidine derivatives, including those with chloropyridine substituents. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in treating infections .
- Cytotoxicity Assays : In vitro studies on azetidine derivatives reported IC50 values indicating that certain modifications could enhance cytotoxicity against specific cancer cell lines. These findings suggest that the presence of the chloropyridine moiety may play a role in enhancing biological activity .
Comparative Biological Activity Table
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial | |
Similar Azetidine Derivative | Anticancer | |
Tert-butyl 4-(pyridin-2-yl)azetidine-1-carboxylate | Antimicrobial |
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions, starting from readily available starting materials. The synthesis pathways often include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the chloropyridine group via nucleophilic substitution or coupling reactions.
Research Findings
Recent studies have focused on optimizing the synthesis methods to improve yields and reduce reaction times. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Properties
IUPAC Name |
tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRMMUKXHIMAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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